3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
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Overview
Description
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Aminocaproic Acid Coupling: The biotin-NHS ester is then reacted with 6-aminocaproic acid to form N-biotinoyl-6-aminocaproic acid.
Phenylpropionic Acid Coupling: Finally, N-biotinoyl-6-aminocaproic acid is coupled with 3-(4-hydroxyphenyl)propionic acid under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Amidation: Formation of amides with amines.
Hydrolysis: Breakdown of ester and amide bonds in the presence of water or acids/bases.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amidation: Requires amines and coupling reagents like carbodiimides.
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esterification: Produces esters.
Amidation: Produces amides.
Hydrolysis: Yields biotin, aminocaproic acid, and phenylpropionic acid derivatives.
Scientific Research Applications
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:
Proteomics: Used for labeling and detecting proteins in various assays.
Molecular Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Employed in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The compound exerts its effects through the biotin-avidin/streptavidin interaction. Biotinylated molecules bind strongly to avidin or streptavidin, allowing for their detection, purification, and analysis. This interaction is highly specific and robust, making it a valuable tool in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Lysine: Another biotinylated compound used for protein labeling.
Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.
Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .
Properties
IUPAC Name |
3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNIMUKQVRCGZ-SKPFHBQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652474 |
Source
|
Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83592-10-3 |
Source
|
Record name | 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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